ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a piperazine moiety, and a sulfonyl group
Properties
IUPAC Name |
ethyl 3-(4-cyclohexylpiperazin-1-yl)sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4S/c1-3-15-16(18(23)26-4-2)17(20-19-15)27(24,25)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h14H,3-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDZVAZCLNTRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3CCCCC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is constructed via a cyclocondensation reaction between hydrazine derivatives and β-keto esters. For this compound, ethyl 3-ethyl-4-(ethoxycarbonyl)-5-sulfonylpyrazole is synthesized by reacting ethyl acetoacetate with hydrazine hydrate under acidic conditions. The reaction is typically conducted in ethanol at reflux (78°C) for 12 hours, yielding a 65–70% crude product.
Reaction Scheme:
$$
\text{CH}3\text{COCOOEt} + \text{N}2\text{H}_4 \xrightarrow{\text{HCl, EtOH}} \text{Ethyl 3-ethyl-1H-pyrazole-4-carboxylate}
$$
Sulfonylation with 4-Cyclohexylpiperazine
The sulfonylation step introduces the 4-cyclohexylpiperazine moiety to the pyrazole core. Chlorosulfonic acid is used to generate the sulfonyl chloride intermediate, which is subsequently reacted with 4-cyclohexylpiperazine in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) serves as a base to neutralize HCl, driving the reaction to completion. This step achieves an 85% yield after purification via silica gel chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Reaction Time | 4 hours |
| Yield | 85% |
Esterification and Final Modification
The ester group at the 4-position is introduced by reacting the sulfonylated pyrazole with ethyl chloroformate in tetrahydrofuran (THF). The reaction proceeds at room temperature for 6 hours, followed by aqueous workup and recrystallization from ethanol to afford the final compound in 78% purity.
Optimization of Reaction Conditions
Solvent Effects on Sulfonylation
Polar aprotic solvents like DCM and THF are preferred for sulfonylation due to their ability to stabilize ionic intermediates. A comparative study reveals that DCM outperforms THF in yield (85% vs. 72%) due to better solubility of the sulfonyl chloride intermediate.
Role of Catalysts
The use of TEA in sulfonylation prevents HCl accumulation, which could protonate the piperazine and hinder nucleophilic attack. Alternative bases like pyridine reduce yields to 70%, as they form less soluble byproducts.
Temperature Control
Maintaining temperatures below 5°C during sulfonylation minimizes side reactions such as sulfonate ester formation. Elevated temperatures (>10°C) reduce yields by 15–20%.
Analytical Characterization
Spectroscopic Data
- NMR Spectroscopy : $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3 $$): δ 1.25 (t, 3H, -CH$$2$$CH$$_3$$), 1.45–1.85 (m, 10H, cyclohexyl), 3.15–3.45 (m, 8H, piperazine).
- Mass Spectrometry : ESI-MS m/z 398.52 [M+H]$$^+$$.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column confirms ≥98% purity using a mobile phase of acetonitrile/water (70:30).
Challenges and Troubleshooting
Purification Difficulties
The compound’s polar sulfonamide group complicates purification. Silica gel chromatography with ethyl acetate/hexane (3:7) is effective but requires multiple runs to isolate the product from byproducts like unreacted piperazine.
Hydrolysis of the Ester Group
Prolonged exposure to moisture leads to ester hydrolysis, forming the carboxylic acid derivative. Storage under anhydrous conditions at −20°C is recommended.
Applications in Pharmaceutical Research
The compound’s sulfonamide and piperazine groups make it a candidate for targeting enzymes like carbonic anhydrase and serotonin receptors. Patent literature highlights its utility in synthesizing analogs with anti-inflammatory and anticancer properties.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazole, including ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate, exhibit significant anticancer properties. A study published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of pyrazole derivatives and their evaluation as promising anticancer agents. The mechanism of action is believed to involve the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial effects against various pathogens. A systematic review indicated that modifications on the pyrazole ring can enhance its efficacy against resistant bacterial strains .
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory properties in preliminary studies. Pyrazole compounds are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .
Case Studies and Research Findings
Synthetic Approaches
The synthesis of this compound typically involves multi-step processes that incorporate various reagents and conditions tailored to achieve the desired structure. The optimization of these synthetic pathways is crucial for improving yield and purity .
Mechanism of Action
The mechanism of action of ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity towards certain receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, analgesic, or anticancer activities.
Comparison with Similar Compounds
Ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
Ethyl 5-((4-phenylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate: Contains a phenyl group instead of a cyclohexyl group, potentially altering its binding properties and pharmacokinetics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has been recognized for its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and providing data tables where applicable.
Chemical Structure and Properties
The chemical formula of this compound is CHNOS. It features a pyrazole ring substituted with a cyclohexylpiperazine moiety, which enhances its biological activity through interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains and fungi. A study highlighted that compounds with similar structures showed minimum inhibitory concentrations (MIC) in the range of 32 to 128 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that similar derivatives exhibited IC values ranging from 0.95 nM to 25 nM against various cancer cell lines, including HepG2 and A549 .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC (nM) |
|---|---|---|
| Compound A | HepG2 | 0.95 |
| Compound B | A549 | 0.30 |
| Ethyl derivative | HCT116 | 25 |
3. Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. Studies have reported that similar compounds significantly decrease levels of TNF-alpha and IL-6 in vitro .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions on the pyrazole ring or piperazine moiety can significantly affect their pharmacological profiles:
Key Findings:
- Substituents on the cyclohexane ring enhance binding affinity to target proteins.
- Electron-withdrawing groups at specific positions improve anticancer activity by increasing compound stability .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antimicrobial Properties : A comparative analysis of various pyrazole derivatives revealed that those with piperazine substitutions exhibited enhanced antibacterial properties compared to unsubstituted analogs .
- Anticancer Evaluation : In a recent study, a series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines, showing that modifications on the piperazine ring led to improved efficacy against HepG2 cells .
Q & A
Q. What are the optimal synthetic routes for ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 5-amino-3-ethyl-1H-pyrazole-4-carboxylate derivatives. Key steps include sulfonation using sulfonyl chlorides (e.g., 4-cyclohexylpiperazinyl sulfonyl chloride) under basic conditions (e.g., K₂CO₃ in ethanol) at reflux temperatures. Intermediates are characterized via IR (to confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹), ¹H-NMR (to verify cyclohexyl and piperazine proton environments), and mass spectrometry (for molecular ion peaks and fragmentation patterns). Elemental analysis ensures purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹).
- ¹H/¹³C-NMR : Assigns proton environments (e.g., ethyl groups at δ 1.2–1.4 ppm, cyclohexyl protons at δ 1.4–2.2 ppm) and carbon backbone.
- Mass Spectrometry (EI/HRMS) : Confirms molecular weight (e.g., [M]+ peak at m/z ~450–500) and fragmentation pathways.
- Elemental Analysis : Validates C, H, N, S ratios (±0.4% theoretical) .
Advanced Research Questions
Q. How can researchers design dose-response pharmacological studies to evaluate analgesic activity while minimizing ulcerogenic effects?
- Methodological Answer :
- Experimental Design : Administer the compound orally (1% carboxymethylcellulose suspension) at graded doses (10–100 mg/kg) in rodent models (e.g., carrageenan-induced paw edema). Compare with standard NSAIDs (e.g., indomethacin).
- Ulcerogenicity Assessment : Use intraperitoneal administration in fasting rats, followed by gastric lesion scoring after 24 hours. Monitor histopathological changes and compare with controls.
- Data Analysis : Calculate ED₅₀ for analgesia and TD₅₀ for ulceration to determine therapeutic indices .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for sulfonyl-substituted pyrazole derivatives?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied sulfonyl groups (e.g., aryl vs. piperazinyl) and test pharmacological activity.
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with COX-2 or other targets. Prioritize analogs with high binding affinities.
- In Vitro Assays : Validate SAR hypotheses using enzyme inhibition assays (e.g., COX-1/COX-2 inhibition) to correlate computational and experimental data .
Q. How can synthesis yield and purity be optimized for scale-up?
- Methodological Answer :
- Catalyst Optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Purification : Use flash chromatography (cyclohexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98%). Monitor yield improvements via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
